molecular formula C9H21BrO3Si B1615526 (3-Bromopropyl)triethoxysilane CAS No. 52090-18-3

(3-Bromopropyl)triethoxysilane

Cat. No.: B1615526
CAS No.: 52090-18-3
M. Wt: 285.25 g/mol
InChI Key: JMFBXUMHVSZUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromopropyl)triethoxysilane is an organosilicon compound with the molecular formula C9H21BrO3Si. It is a colorless to light yellow liquid that is commonly used as a silane coupling agent. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Bromopropyl)triethoxysilane can be synthesized through the reaction of (3-Bromopropyl)trichlorosilane with ethanol in the presence of a base such as pyridine. The reaction typically proceeds as follows:

(3-Bromopropyl)trichlorosilane+3C2H5OHThis compound+3HCl\text{(3-Bromopropyl)trichlorosilane} + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{this compound} + 3 \text{HCl} (3-Bromopropyl)trichlorosilane+3C2​H5​OH→this compound+3HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the removal of impurities.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alcohols

    Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalysts: Bases like pyridine or triethylamine

Major Products:

    Substituted Silanes: Products where the bromine atom is replaced by the nucleophile

    Siloxanes: Formed through hydrolysis and condensation reactions

Scientific Research Applications

(3-Bromopropyl)triethoxysilane is widely used in scientific research due to its versatility:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent to enhance the adhesion of organic materials to inorganic surfaces.

    Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and imaging applications.

    Medicine: Utilized in the development of biocompatible coatings for medical devices and implants.

    Industry: Applied in the production of advanced materials such as polymer composites, adhesives, and sealants.

Mechanism of Action

The primary mechanism of action of (3-Bromopropyl)triethoxysilane involves the formation of covalent bonds with both organic and inorganic substrates. The ethoxy groups hydrolyze in the presence of moisture to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent, enhancing the mechanical and chemical properties of composite materials.

Comparison with Similar Compounds

  • (3-Chloropropyl)triethoxysilane
  • (3-Iodopropyl)triethoxysilane
  • (3-Aminopropyl)triethoxysilane
  • (3-Mercaptopropyl)triethoxysilane

Comparison:

  • (3-Chloropropyl)triethoxysilane: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine compared to bromine.
  • (3-Iodopropyl)triethoxysilane: Contains an iodine atom, making it more reactive than (3-Bromopropyl)triethoxysilane due to the better leaving group ability of iodine.
  • (3-Aminopropyl)triethoxysilane: Contains an amino group, making it useful for introducing amine functionalities to surfaces.
  • (3-Mercaptopropyl)triethoxysilane: Contains a thiol group, which is useful for binding to metals and forming strong metal-sulfur bonds.

This compound stands out due to its balanced reactivity and versatility, making it suitable for a wide range of applications in both research and industry.

Properties

IUPAC Name

3-bromopropyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BrO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFBXUMHVSZUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCBr)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200079
Record name (3-Bromopropyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52090-18-3
Record name (3-Bromopropyl)triethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52090-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromopropyl)triethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052090183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Bromopropyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromopropyl)triethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromopropyl)triethoxysilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3-Bromopropyl)triethoxysilane
Reactant of Route 3
Reactant of Route 3
(3-Bromopropyl)triethoxysilane
Reactant of Route 4
Reactant of Route 4
(3-Bromopropyl)triethoxysilane
Reactant of Route 5
Reactant of Route 5
(3-Bromopropyl)triethoxysilane
Reactant of Route 6
Reactant of Route 6
(3-Bromopropyl)triethoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.